LY-466195
Description
Context of Glutamatergic Neurotransmission and Receptor Systems
Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system (CNS), mediating the vast majority of excitatory synaptic transmission. physio-pedia.comnih.govnih.govelsevier.es Glutamatergic signaling is crucial for numerous brain functions, including synaptic plasticity, learning, and memory. physio-pedia.comnih.govactamedica.orgnih.gov Dysregulation of glutamatergic neurotransmission has been implicated in a wide range of neurological and psychiatric disorders. physio-pedia.comnih.govactamedica.org
Glutamate exerts its effects by binding to two main classes of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). nih.govnih.govactamedica.orgnih.govfrontiersin.orgfrontiersin.orgactamedica.org iGluRs are ligand-gated ion channels that mediate fast excitatory synaptic transmission. nih.govactamedica.orgnih.gov They are typically composed of four subunits and are further classified into three main subtypes based on their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA), and kainate (KA) receptors. nih.govelsevier.esnih.govfrontiersin.orgfrontiersin.orgrupress.orgwikipedia.orgnih.gov Metabotropic receptors are G-protein coupled receptors that mediate slower, modulatory effects on synaptic transmission. nih.govnih.govfrontiersin.org
Role of Ionotropic Glutamate Receptors, Specifically Kainate Receptors, in Central Nervous System Physiology and Neuropathology
Ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors, play critical roles in CNS physiology. AMPA receptors are primarily responsible for fast excitatory synaptic currents. frontiersin.org NMDA receptors are notable for their voltage-dependent block by magnesium ions and high permeability to calcium, and are key players in synaptic plasticity. elsevier.esrupress.org
Kainate receptors (KARs) are a subfamily of iGluRs that are less well-understood compared to AMPA and NMDA receptors, but are recognized as important modulators of synaptic transmission and plasticity. wikipedia.orgnih.govelifesciences.orgnih.govelifesciences.org KARs are composed of subunits encoded by the GRIK genes, specifically GluK1, GluK2, GluK3, GluK4, and GluK5. wikipedia.orgelifesciences.org GluK1, GluK2, and GluK3 can form homomeric or heteromeric receptors, while GluK4 and GluK5 require assembly with GluK1-3 subunits to form functional channels. wikipedia.orgelifesciences.org KARs are found both pre- and post-synaptically, influencing neurotransmitter release and directly contributing to postsynaptic currents. wikipedia.orgresearchgate.net
Dysfunction of kainate receptors has been implicated in various neuropathological conditions, including epilepsy, pain, and certain neuropsychiatric disorders. physio-pedia.comnih.govnih.gov For instance, kainate itself is known to induce seizures, partly through the activation of GluK2-containing receptors. wikipedia.org Studies using selective antagonists have provided insights into the specific roles of different KAR subunits in these conditions. nih.gov
Rationale for Investigating Selective GluK1-Containing Kainate Receptor Antagonists
Given the involvement of kainate receptors in CNS physiology and pathology, there has been significant interest in developing pharmacological tools to selectively target specific KAR subunits. nih.govresearchgate.net The development of subtype-selective antagonists is crucial for dissecting the precise functions of individual KAR subunits and evaluating their therapeutic potential. nih.gov
Selective antagonists for GluK1-containing receptors have been particularly valuable in research. nih.govnih.gov Investigating the effects of blocking GluK1 activity can help elucidate its specific contributions to synaptic transmission, plasticity, and pathological processes like epilepsy and pain. researchgate.netnih.gov The development of compounds with high selectivity for GluK1 over other iGluR subtypes minimizes off-target effects, allowing for a clearer understanding of GluK1's role. nih.govencyclopedia.pubresearchgate.net
Overview of LY-466195 Discovery and Early Preclinical Development
This compound is a compound that emerged from research efforts focused on identifying selective antagonists for kainate receptors, particularly those containing the GluK1 (formerly GluR5 or GluK5) subunit. nih.govencyclopedia.pubresearchgate.netmedchemexpress.compatsnap.commedchemexpress.comnih.gov It was initially developed by Eli Lilly and Company. patsnap.commedchemexpress.comnih.govresearchgate.net
Early preclinical development of this compound involved characterizing its pharmacological profile, including its binding affinity and selectivity for different glutamate receptor subtypes, as well as evaluating its effects in in vitro and in vivo models relevant to neurological conditions. researchgate.netmedchemexpress.comnih.govresearchgate.net These studies aimed to establish this compound as a tool compound for research into the functional roles of GluK1-containing receptors. nih.govencyclopedia.pub
Research demonstrated that this compound acts as a competitive antagonist at GluK1 receptors. researchgate.netmedchemexpress.commedchemexpress.comnih.govresearchgate.net A key finding from early studies was its high selectivity for GluK1 over other kainate and AMPA receptor subtypes. nih.govencyclopedia.pubresearchgate.netresearchgate.netresearchgate.net This selectivity profile made this compound a valuable probe for investigating the physiological and pathophysiological roles mediated specifically by GluK1-containing receptors. nih.govencyclopedia.pubresearchgate.net
Preclinical studies utilizing this compound have explored its effects in various animal models. For instance, it has been investigated in models of migraine and pain, given the expression of GluK1 receptors in relevant areas like dorsal root ganglia and trigeminal ganglia. nih.govencyclopedia.pubresearchgate.netmedchemexpress.comnih.govresearchgate.netresearchgate.netmedscape.com Research has also utilized this compound to study the involvement of GluK1 receptors in synaptic plasticity, such as long-term potentiation in hippocampal mossy fibers. researchgate.net Furthermore, this compound has been employed in studies investigating the role of GluK1-containing KARs in alcohol consumption and withdrawal in preclinical models. researchgate.netbiorxiv.org
Detailed research findings on this compound often include data on its binding affinities (Ki values) and functional potencies (IC50 values) at different receptor subtypes. For example, studies have reported its IC50 values for antagonizing kainate-induced currents in neurons and in cells expressing recombinant receptors. researchgate.netmedchemexpress.commedchemexpress.comresearchgate.net
Interactive Data Table: In vitro Potency of this compound
| Receptor Subtype (Human Recombinant in HEK293 cells) | Ki (nM) vs [3H]Kainate | IC50 (µM) vs Glutamate-evoked Ca2+ influx |
| GluK1 (formerly GluK5) | 52 ± 22 researchgate.net | 0.08 ± 0.02 researchgate.netmedchemexpress.comresearchgate.net |
| GluK2/GluK5 | Not specified | 0.34 ± 0.17 researchgate.netmedchemexpress.comresearchgate.net |
| GluK5/GluK6 | Not specified | 0.07 ± 0.02 researchgate.netmedchemexpress.comresearchgate.net |
| GluK2 | No measurable inhibition researchgate.net | No effect up to 100 µM researchgate.net |
| Other Kainate Subtypes | >100-fold selectivity vs GluK1 nih.govencyclopedia.pubresearchgate.netresearchgate.netresearchgate.net | Not specified |
| AMPA Receptors | >100-fold selectivity vs GluK1 nih.govencyclopedia.pubresearchgate.netresearchgate.netresearchgate.net | Not specified |
Note: Some data points are from displacement of [3H]ATPA, a GluK5-selective agonist. researchgate.netresearchgate.net The table summarizes key in vitro findings regarding the potency and selectivity of this compound.
These early preclinical studies provided foundational data on the pharmacological properties of this compound, establishing it as a valuable tool for academic research aimed at understanding the specific roles of GluK1-containing kainate receptors in the CNS.
Structure
2D Structure
3D Structure
Properties
CAS No. |
317844-33-0 |
|---|---|
Molecular Formula |
C16H24F2N2O4 |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoropyrrolidin-1-yl]methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H24F2N2O4/c17-16(18)5-13(15(23)24)20(8-16)7-9-1-2-10-6-19-12(14(21)22)4-11(10)3-9/h9-13,19H,1-8H2,(H,21,22)(H,23,24)/t9-,10-,11+,12-,13-/m0/s1 |
InChI Key |
OXQXJYQSWZFDBB-WJTVCTBASA-N |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CN3CC(C[C@H]3C(=O)O)(F)F)C(=O)O |
Canonical SMILES |
C1CC2CNC(CC2CC1CN3CC(CC3C(=O)O)(F)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-((2-carboxy-4,4-difluoro-1-pyrrolidinyl)methyl)decahydro-3-isoquinolinecarboxylic acid LY 466195 LY-466195 LY466195 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ly 466195
Target Identification and Selectivity Profiling of LY-466195
Target identification and selectivity profiling are crucial steps in understanding the potential therapeutic utility and specificity of a pharmacological agent. Studies on this compound have focused on its interactions with different subtypes of ionotropic glutamate (B1630785) receptors, including kainate receptors, AMPA receptors, and NMDA receptors.
Specificity as a Competitive Antagonist for GluK1 (GluK5) Kainate Receptor Subunits
This compound functions as a potent and selective competitive antagonist for kainate receptors containing the GluK1 (also referred to as GluK5 in some contexts) subunit. Research indicates that this compound exhibits a high affinity for these subunits. The Ki value for this compound at GluK5 kainate receptors was determined to be 52 ± 22 nM through the displacement of [3H]kainate. researchgate.net It also displaced the binding of [3H]ATPA, a GluK5-selective agonist, with a similar affinity (Ki = 128 ± 15 nM). researchgate.net Electrophysiological studies in rat dorsal root ganglion neurons showed that this compound antagonized kainate-induced currents with an IC50 value of 0.045 ± 0.011 μM. researchgate.netnih.gov In HEK293 cells transfected with homomeric GluK5 receptors, this compound produced an IC50 value of 0.08 ± 0.02 μM against glutamate-evoked calcium influx. researchgate.netmedchemexpress.com
Comparative Selectivity Against Other Kainate Receptor Subtypes (e.g., GluK2, GluK6)
This compound demonstrates significant selectivity for GluK1 (GluK5) subunits compared to other kainate receptor subtypes, such as GluK2 and GluK6. Studies have shown that this compound has more than a 100-fold selectivity for GluK1 over other kainate receptor subtypes. researchgate.netencyclopedia.pub Specifically, this compound produced no measurable inhibition of [3H]kainate binding in cells recombinantly expressing GluK6 receptors. researchgate.net While LY466195 showed activity against glutamate-evoked calcium influx in HEK293 cells expressing GluK2/GluK5 and GluK5/GluK6 receptors with IC50 values of 0.34 ± 0.17 μM and 0.07 ± 0.02 μM, respectively, it had no effect on glutamate-evoked calcium influx in cells expressing homomeric GluK6 receptors at concentrations up to 100 μM. researchgate.net This indicates a preference for receptors containing the GluK5 subunit.
Comparative Selectivity Against Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Subtypes
Beyond its activity at kainate receptors, the selectivity of this compound against AMPA receptor subtypes has also been evaluated. This compound exhibits greater than 100-fold selectivity for displacement at GluK5 versus AMPA receptor subtypes. researchgate.net When compared to other compounds, LY466195 showed greater selectivity for GluK5 versus AMPA receptors than compounds like LY293558. researchgate.net In cultured hippocampal neurons, LY466195 inhibited AMPA (30 μM)-induced currents with an IC50 value of 54 ± 13 μM, demonstrating significantly lower potency compared to its activity at GluK5-containing receptors. researchgate.net The AMPA receptor antagonist activity of LY466195 was found to be competitive. researchgate.net
Investigation of Interactions with N-methyl-D-aspartate (NMDA) Receptors
Investigations into the interaction of this compound with NMDA receptors have indicated that it possesses competitive antagonist activity at these receptors. researchgate.net While the specific affinity (Ki or IC50) for NMDA receptors is not consistently provided with quantitative values in the search results, the nature of the antagonism has been described as competitive. researchgate.net Some studies mention that LY466195 and its prodrug showed no N-methyl-D-aspartate antagonist-like behavioral effects at high doses, suggesting a lower functional impact on NMDA receptors compared to its primary targets. researchgate.netmedchemexpress.com
Mechanistic Elucidation of this compound Receptor Antagonism
Understanding the mechanism by which this compound exerts its antagonistic effects provides insights into its molecular interactions with the target receptors.
Characterization of Competitive Binding Kinetics and Affinity
This compound acts as a competitive antagonist, meaning it binds to the same site on the receptor as the endogenous agonist (glutamate or kainate) and prevents the agonist from binding and activating the receptor. nih.govmedchemexpress.commedkoo.com The competitive nature of its antagonism has been characterized through binding studies and functional assays. researchgate.net The binding affinity of this compound to recombinant human kainate and AMPA receptor subtypes has been evaluated, with estimated Ki values providing a quantitative measure of its affinity for different receptor subtypes. researchgate.net As mentioned earlier, the Ki value for this compound at GluK5 kainate receptors was determined to be 52 ± 22 nM. researchgate.net The competitive binding kinetics involve the association and dissociation rates of this compound with the receptor binding site. arxiv.org While detailed kinetic parameters (kon and koff) for this compound binding to kainate receptors were not explicitly provided in the search results, its classification as a competitive antagonist implies that its binding is reversible and follows mass action principles. arxiv.orgsartorius.com Structural studies, including crystal structures of GluK1 ligand-binding domains in complex with this compound, have provided insights into the molecular interactions that stabilize the antagonist-bound state and reveal the binding mode within the receptor pocket. nih.govnih.govmcgill.ca This includes interactions with specific residues and conformational changes in the ligand-binding domain upon this compound binding. nih.govnih.gov
Here is a summary of the binding affinities and functional potencies of this compound at different receptor subtypes based on the search results:
| Receptor Subtype | Assay Type | Parameter | Value | Notes | Source |
| GluK5 | [3H]kainate binding | Ki | 52 ± 22 nM | Displacement of [3H]kainate | researchgate.net |
| GluK5 | [3H]ATPA binding | Ki | 128 ± 15 nM | Displacement of [3H]ATPA | researchgate.net |
| GluK5 | Functional (HEK293 cells) | IC50 | 0.08 ± 0.02 μM | Against glutamate-evoked calcium influx | researchgate.netmedchemexpress.com |
| GluK2/GluK5 | Functional (HEK293 cells) | IC50 | 0.34 ± 0.17 μM | Against glutamate-evoked calcium influx | researchgate.netmedchemexpress.com |
| GluK5/GluK6 | Functional (HEK293 cells) | IC50 | 0.07 ± 0.02 μM | Against glutamate-evoked calcium influx | researchgate.netmedchemexpress.com |
| GluK6 | [3H]kainate binding | Inhibition | No measurable inhibition | Up to 100 μM | researchgate.net |
| GluK6 | Functional (HEK293 cells) | Effect | No effect | Against glutamate-evoked calcium influx (up to 100 μM) | researchgate.net |
| AMPA | Functional (hippocampal neurons) | IC50 | 54 ± 13 μM | Against AMPA (30 μM)-induced currents | researchgate.net |
| NMDA | Functional | Antagonism | Competitive | Specific quantitative data (Ki/IC50) not provided | researchgate.net |
| GluK2EM (mutated) | Functional | IC50 | 30 nM | Inhibition of GluK2EM | nih.gov |
| GluK2EM (mutated) | Binding | Affinity | Nanomolar | Stabilizes antagonist-bound resting state | nih.govpnas.org |
Note: GluK1 and GluK5 are often discussed together or interchangeably in the context of this compound's primary target. Some sources refer to GluK1-containing receptors (GluK1KARs) which may include heteromers with GluK4 or GluK5 subunits.* biorxiv.org
Table 1: Binding Affinities and Functional Potencies of this compound
| Receptor Subtype | Assay Type | Parameter | Value |
| GluK5 | [3H]kainate binding | Ki | 52 ± 22 nM |
| GluK5 | [3H]ATPA binding | Ki | 128 ± 15 nM |
| GluK5 | Functional (HEK293 cells) | IC50 | 0.08 ± 0.02 μM |
| GluK2/GluK5 | Functional (HEK293 cells) | IC50 | 0.34 ± 0.17 μM |
| GluK5/GluK6 | Functional (HEK293 cells) | IC50 | 0.07 ± 0.02 μM |
| AMPA | Functional (hippocampal neurons) | IC50 | 54 ± 13 μM |
| GluK2EM (mutated) | Functional | IC50 | 30 nM |
Table 2: Comparative Selectivity of this compound
| Receptor Subtype | Selectivity vs. GluK1/GluK5 | Source |
| Other Kainate Rs | >100-fold selectivity | researchgate.netencyclopedia.pub |
| AMPA Rs | >100-fold selectivity | researchgate.net |
| GluK6 | No measurable inhibition | researchgate.net |
Inhibition of Agonist-Evoked Calcium Influx in Recombinant Cell Systems
In recombinant cell systems, specifically HEK293 cells engineered to express different kainate receptor subtypes, this compound has demonstrated concentration-dependent inhibition of agonist-evoked calcium influx. This compound potently inhibits glutamate-evoked influx in HEK293 cells expressing GLUK5, GLUK2/GLUK5, and GLUK5/GLUK6 receptors with IC50 values of 0.08 ± 0.02 µM, 0.34 ± 0.17 µM, and 0.07 ± 0.02 µM, respectively. researchgate.net The compound exhibits a higher potency against homomeric GluK5 receptors compared to GluK6 receptors. researchgate.net Specifically, it inhibits kainate-induced increases in intracellular calcium in HEK293 cells expressing GluR6 receptors with an IC50 of 12 nM and GluR5 receptors with an IC50 of 120 nM. nih.govwikipedia.orgciteab.com this compound shows negligible activity against AMPA receptors, with an IC50 greater than 10,000 nM (>10 µM). nih.govwikipedia.orgciteab.com
The following table summarizes the inhibitory activity of this compound on agonist-evoked calcium influx in recombinant cell systems:
| Receptor Subtype (Recombinant HEK293) | Agonist | Assay | IC50 (nM) |
| GluR6 | Kainate | Calcium Influx | 12 nih.govwikipedia.orgciteab.com |
| GluR5 | Kainate | Calcium Influx | 120 nih.govwikipedia.orgciteab.com |
| AMPA | AMPA | Calcium Influx | > 10,000 nih.govwikipedia.orgciteab.com |
| GLUK5 | Glutamate (100 µM) | Calcium Influx | 80 researchgate.net |
| GLUK2/GLUK5 | Glutamate (100 µM) | Calcium Influx | 340 researchgate.net |
| GLUK5/GLUK6 | Glutamate (100 µM) | Calcium Influx | 70 researchgate.net |
Antagonism of Kainate-Induced Currents in Native Neuronal Tissues
Studies in native neuronal tissues have further characterized the antagonist activity of this compound. In cultured rat hippocampal neurons, this compound acts as a potent antagonist of kainate-induced currents with an IC50 value of 17 nM. nih.govwikipedia.orgciteab.com It also effectively blocks kainate-induced depolarization in rat spinal cord slices, showing an IC50 of 13 nM. nih.govwikipedia.orgciteab.com Electrophysiological characterization in rat dorsal root ganglion neurons demonstrated that LY466195 antagonized kainate (30 µM)-induced currents with an IC50 value of 0.045 ± 0.011 µM. researchgate.net
The following table summarizes the antagonist activity of this compound on kainate-induced currents and depolarization in native neuronal tissues:
| Tissue Type | Assay | Agonist | IC50 (nM) |
| Cultured rat hippocampal neurons | Kainate-induced currents | Kainate | 17 nih.govwikipedia.orgciteab.com |
| Rat spinal cord slices | Kainate-induced depolarization | Kainate | 13 nih.govwikipedia.orgciteab.com |
| Rat dorsal root ganglion neurons | Kainate-induced currents | Kainate (30 µM) | 45 researchgate.net |
Chemical Design Principles and Prodrug Development in Relation to Receptor Interaction
The development of this compound involved specific chemical design principles, particularly focusing on the decahydroisoquinoline (B1345475) core structure, and led to the investigation of a prodrug strategy to enhance its pharmacological utility.
Chemical Design Principles and Prodrug Development in Relation to Receptor Interaction
Design of Decahydroisoquinoline Class of Compounds for Ionotropic Glutamate Receptor Targeting
This compound belongs to the decahydroisoquinoline class of compounds, which have been designed and synthesized as antagonists for ionotropic glutamate receptors, particularly targeting kainate receptors. wikipedia.orgnih.gov The design strategy for these compounds focused on creating rigid structures capable of selectively interacting with the binding site of kainate receptors. wikipedia.org Structure-activity relationship studies of decahydroisoquinoline derivatives, including this compound, have highlighted the significance of the decahydroisoquinoline core structure for achieving activity and selectivity at kainate receptors. nih.gov LY466195 has been identified as a lead compound within this series due to its potent and selective antagonist profile at kainate receptors. wikipedia.org
Pharmacological Characterization of this compound Diethyl Ester Prodrug
To potentially improve pharmacokinetic properties, such as oral bioavailability, a diethyl ester prodrug of this compound was developed and characterized. researchgate.netwikipedia.orgciteab.comguidetopharmacology.org This prodrug is designed to be pharmacologically inactive in its initial form and undergo biotransformation in biological systems to release the active parent compound, this compound. researchgate.netwikipedia.orgscirp.org Pharmacokinetic studies have shown the conversion of the this compound diethyl ester prodrug to this compound in plasma and tissues. guidetopharmacology.org This conversion is consistent with the typical behavior of ester prodrugs, which are often designed to improve properties like solubility and membrane permeability through enzymatic hydrolysis. scirp.org The prodrug approach for this compound aimed to enhance its delivery and effectiveness in vivo compared to the parent compound. wikipedia.orgguidetopharmacology.org
Preclinical Efficacy and Pharmacodynamics of Ly 466195
Investigation in Preclinical Models of Migraine Pathophysiology
Preclinical studies have investigated the efficacy and pharmacodynamics of LY-466195 in various animal models designed to simulate aspects of migraine pathophysiology, particularly focusing on the trigeminovascular system.
Efficacy in Dural Plasma Protein Extravasation (PPE) Models
Dural plasma protein extravasation (PPE) is a preclinical model used to assess the potential efficacy of anti-migraine compounds by measuring the leakage of plasma proteins from dural blood vessels, a process thought to be involved in migraine pain. This compound has shown efficacy in reducing dural plasma protein extravasation in rats. Administered intravenously, this compound significantly blocked dural extravasation at doses of 10 and 100 µg/kg, but not at 1 µg/kg in Sprague-Dawley rats. nih.govresearchgate.net. The diethyl ester prodrug of this compound was also effective in this assay after oral administration, significantly inhibiting dural extravasation at doses of 10 and 100 µg/kg nih.govresearchgate.net. The estimated ID50 for this compound administered intravenously in the PPE model was 100 μg/kg researchgate.netresearchgate.net.
| Compound | Administration Route | Dose (µg/kg) | Effect on Dural PPE | Citation |
|---|---|---|---|---|
| This compound | Intravenous | 1 | No significant block | nih.govresearchgate.net |
| This compound | Intravenous | 10 | Significant block | nih.govresearchgate.net |
| This compound | Intravenous | 100 | Significant block | nih.govresearchgate.net |
| This compound diethyl ester | Oral | 1 | No significant block | nih.govresearchgate.net |
| This compound diethyl ester | Oral | 10 | Significant block | nih.govresearchgate.net |
| This compound diethyl ester | Oral | 100 | Significant block | nih.govresearchgate.net |
Reduction of c-Fos Expression in Trigeminal Nucleus Caudalis Models
The expression of the protein c-Fos in the trigeminal nucleus caudalis (TNC) is used as a marker of neuronal activation within the trigeminovascular system, which is implicated in migraine pathophysiology. This compound has been shown to reduce c-Fos expression in the rat nucleus caudalis following electrical stimulation of the trigeminal ganglion nih.govresearchgate.netresearchgate.net. Intravenous administration of this compound significantly attenuated the stimulation-induced increases in the number of Fos-positive ipsilateral cells at doses of 1, 10, and 100 µg/kg, with a maximal inhibition of approximately 50% seen after 100 µg/kg researchgate.net. The diethyl ester prodrug of this compound also produced significant decreases in Fos-positive cells after oral doses of 0.1, 1, and 10 mg/kg, but not at 0.01 mg/kg researchgate.net. The efficacy in the c-Fos assay was demonstrated at doses of 1 to 100 μg/kg intravenously for this compound and above 100 μg/kg orally for its prodrug researchgate.netresearchgate.net.
| Compound | Administration Route | Dose (µg/kg) | Effect on c-Fos Expression in TNC | Citation |
|---|---|---|---|---|
| This compound | Intravenous | 1 | Significant decrease | nih.govresearchgate.net |
| This compound | Intravenous | 10 | Significant decrease | researchgate.net |
| This compound | Intravenous | 100 | Significant decrease (approx. 50% max inhibition) | nih.govresearchgate.net |
| This compound diethyl ester | Oral | 100 | Efficacious | researchgate.netresearchgate.net |
Modulation of Neuronal Activity in the Trigeminal Nucleus Caudalis (TCC)
The trigeminocervical complex (TCC), which includes the trigeminal nucleus caudalis, receives nociceptive input from the meninges and plays a crucial role in relaying migraine pain signals. Studies have investigated the effects of this compound on neuronal activity within the TCC. LY466195 has been shown to inhibit nociceptive TCC neuronal activity in an animal model. mdpi.com. Microiontophoretic application of LY466195 significantly inhibited cell firing in response to middle meningeal artery stimulation in all neurons tested in a current-dose dependent manner, with a maximum inhibition of 72 ± 6% nih.gov. Intravenous administration of LY466195 at a dose of 100 μg/kg significantly inhibited trigeminocervical activity in response to MMA stimulation by a maximum of 33 ± 2% nih.gov. A dose of 200 μg/kg also significantly decreased responses at similar levels nih.gov. Systemic and local application of LY466195 was able to inhibit cell firing in response to dura mater stimulation in the TCC ucl.ac.uk.
| Compound | Administration Route | Application Method | Stimulus | Effect on TCC Neuronal Firing | Maximum Inhibition | Citation |
|---|---|---|---|---|---|---|
| This compound | Intravenous | Systemic | MMA stimulation | Significant inhibition | 33 ± 2% (at 100 µg/kg) | nih.gov |
| This compound | N/A | Microiontophoresis | MMA stimulation | Significant inhibition | 72 ± 6% | nih.gov |
| This compound | N/A | Systemic and Local | Dura mater stimulation | Inhibition | N/A | ucl.ac.uk |
Inhibition of Neuronal Firing in the Ventroposteromedial (VPM) Thalamus
The ventroposteromedial (VPM) thalamus is a relay nucleus for sensory information, including nociceptive signals from the trigeminal system, ascending to higher brain areas. LY466195 has been shown to inhibit neuronal firing in the VPM thalamus ucl.ac.uk. Systemic and local application of LY466195 was able to inhibit cell firing in response to dura mater stimulation in the VPM nucleus ucl.ac.uk. Microiontophoretic ejection of a kainate receptor antagonist, including LY466195, in the VPM was able to inhibit cell firing in response to dural stimulation, as well as post-synaptic firing in response to kainate receptor activation ucl.ac.uk.
Assessment of Vasoconstrictive Properties in Peripheral Vascular Assays
Assessing the vasoconstrictive properties of potential migraine treatments is important, as some existing therapies can cause vasoconstriction, which may lead to cardiovascular side effects. This compound has been evaluated for its vasoconstrictive potential in peripheral vascular assays. LY466195 showed no contractile activity in the rabbit saphenous vein in vitro nih.gov. This suggests that the vasoconstrictive properties seen with some other migraine treatments are not required for the efficacy of LY466195 in models like PPE or c-Fos assays researchgate.net. The kainate receptor antagonist, LY466195, does not induce vasoconstriction per se, nor does it affect the vasoconstriction to sumatriptan (B127528) in the rabbit saphenous vein. eur.nl.
Lack of Effect on Calcitonin Gene-Related Peptide (CGRP)-Mediated Vasodilation
Calcitonin gene-related peptide (CGRP) is a neuropeptide heavily implicated in migraine pathophysiology, and CGRP-mediated vasodilation is believed to contribute to migraine headache. The effect of this compound on CGRP-mediated vasodilation has been investigated. The kainate receptor antagonist, LY466195, did not affect the vasodilation in the rat dural arteries induced by either endogenous or exogenous CGRP nih.govnih.gov. This suggests that LY466195 does not attenuate the release of CGRP induced by stimuli like capsaicin (B1668287) and periarterial electrical stimulation, nor does it affect the binding of CGRP to its receptor nih.gov. The antimigraine efficacy of LY466195 seems unrelated to vascular CGRP-mediated pathways and/or receptors eur.nlnih.govnih.govresearchgate.net.
Assessment in Preclinical Models of Alcohol Use Disorder (AUD)
Studies utilizing rodent models have explored the effects of this compound on various aspects of AUD, including ethanol (B145695) consumption, withdrawal, reward, and associated neurochemical changes. researchgate.netnih.govnih.govbiorxiv.orgupenn.eduresearchgate.net The rationale for targeting GluK1*KARs in AUD stems from evidence suggesting a role of kainate receptors in alcohol drinking behavior and genetic links between variation in the gene encoding a kainate receptor subunit and alcohol dependence risk. researchgate.netnih.govresearchgate.net
Reduction of Ethanol Consumption and Preference in Rodent Paradigms
This compound has demonstrated the ability to reduce ethanol intake and preference in rodent models, specifically in the intermittent two-bottle choice paradigm. researchgate.netnih.govnih.govbiorxiv.orgresearchgate.net This effect appears to be dose-dependent. nih.govnih.govbiorxiv.orgresearchgate.net For instance, in mice, selective GluK1*KAR inhibition reduced ethanol intake and preference in a dose-dependent manner. nih.govnih.govbiorxiv.orgresearchgate.net In one study, a dose of 20 mg/kg LY466195 significantly reduced 2-hour ethanol intake and preference in mice. nih.govbiorxiv.org A significant trend of reduced ethanol preference at both 2-hour and 24-hour time points was observed throughout the testing period in mice treated with LY466195. nih.gov
However, effects can vary depending on the rodent strain. researchgate.netresearchgate.net In studies with rats using the intermittent two-bottle choice paradigm, acute administration of LY466195 did not significantly affect ethanol-drinking behavior in Sprague Dawley rats. researchgate.netresearchgate.net In contrast, Long Evans rats treated with a higher dose (10.0 mg/kg) of LY466195 showed a significant reduction in alcohol preference compared to controls. researchgate.netresearchgate.net This decrease in alcohol preference in Long Evans rats was associated with increased water intake and no change in the amount of ethanol consumed. researchgate.netresearchgate.net
Attenuation of Physical Manifestations of Ethanol Withdrawal
Preclinical data indicate that this compound treatment attenuates the physical manifestations of ethanol withdrawal in animal models. researchgate.netnih.govnih.govbiorxiv.orgresearchgate.netdntb.gov.ua Studies examining the somatic behavior of ethanol-naïve, -satiated, and -withdrawn mice before and after receiving LY466195 showed that withdrawal was characterized by an increase in physical signs. nih.gov LY466195 affected physical signs of withdrawal in an ethanol state-dependent manner. nih.gov
Influence on Ethanol Reward Properties in Behavioral Models
This compound has been shown to influence the rewarding properties of ethanol in behavioral models. researchgate.netnih.govnih.govbiorxiv.orgresearchgate.netdntb.gov.ua In studies using conditioned place preference (CPP), ethanol-naïve mice displayed strong ethanol CPP, while this behavior was not observed in mice undergoing spontaneous ethanol withdrawal. nih.govbiorxiv.org Acute administration of LY466195 did not affect the development of ethanol CPP in ethanol-naïve mice but rescued the behavior in withdrawn mice. nih.govbiorxiv.org Importantly, CPP was not observed in mice treated with LY466195 but not ethanol, suggesting that the compound is not rewarding on its own. nih.govbiorxiv.org
Normalization of Dopamine (B1211576) Levels in Ethanol-Dependent States
Investigations into the neurochemical effects of this compound in ethanol-dependent states have revealed an influence on dopamine levels. researchgate.netnih.govnih.govbiorxiv.orgresearchgate.netdntb.gov.ua Interestingly, LY466195 injection normalized changes in dopamine levels in response to acute ethanol in ethanol-dependent mice. researchgate.netnih.govnih.govbiorxiv.orgresearchgate.netdntb.gov.ua However, it had no such effect in ethanol-naïve mice, suggesting ethanol state-dependent effects on dopamine normalization. researchgate.netnih.govnih.govbiorxiv.orgresearchgate.netdntb.gov.ua This finding points to adaptations in ethanol dependence that favor elevated glutamate (B1630785) activity in the nucleus accumbens, which may promote excessive ethanol consumption, and that LY466195 can counteract this by normalizing dopamine levels. researchgate.net
Exploration in Preclinical Models of Nociceptive and Persistent Pain
Beyond AUD, preclinical exploration has also touched upon the potential of this compound in pain models, specifically acute pain.
Antinociceptive Responses in Acute Pain Paradigms
While the primary focus of the search results is on AUD, some information suggests exploration of LY466195 in pain models. LY466195 has been found to have significant inhibitory effects in preclinical models of migraine. researchgate.net Specifically, LY466195 significantly blocked dural extravasation in rats in one assay. researchgate.net This suggests potential antinociceptive properties in certain acute pain paradigms, although detailed data on a wide range of acute pain models were not extensively covered in the provided search results, which focused more heavily on AUD. researchgate.net
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9937743 |
| Ethanol | 702 |
| Topiramate (B1683207) | 5284612 |
Data Table: Effect of LY466195 on Ethanol Drinking in Mice (20 mg/kg)
| Time Point | Ethanol Intake Reduction (%) (Week 3) | Ethanol Preference Reduction (%) (Weeks 1, 2, 3) |
| 2-hour | ~36% vs saline, ~40% vs baseline nih.gov | Significant decrease across weeks nih.govbiorxiv.org |
| 24-hour | Attenuated, not statistically significant nih.gov | Significant decrease across weeks nih.govbiorxiv.org |
Note: Data extracted from search result nih.govbiorxiv.org. Specific p-values and full statistical details are available in the source.
Efficacy in Chronic Pain Models
While the search results primarily highlight this compound's investigation in models related to migraine, a type of chronic headache disorder often associated with pain pathways, there is also mention of its potential relevance in chronic pain more broadly due to the involvement of glutamatergic systems in such conditions nih.govnih.gov.
This compound and its diethyl ester prodrug have shown significant inhibitory effects in preclinical models of migraine. In the plasma protein extravasation (PPE) model, the prodrug administered orally exhibited an estimated ID50 of 100 µg/kg. In the c-fos assay, this compound demonstrated efficacy at intravenous doses ranging from 1 to 100 µg/kg, while its prodrug was effective at oral doses above 100 µg/kg researchgate.net.
The efficacy of this compound in these models suggests a potential therapeutic benefit in conditions involving trigeminovascular activation, a key component of migraine pathophysiology researchgate.neteuropa.eu.
Modulation of Nociceptive Transmission and Pain Pathways
This compound modulates nociceptive transmission by acting on glutamate receptors, particularly kainate receptors. Glutamate is a major excitatory neurotransmitter involved in the transmission of pain signals along nociceptive pathways slideshare.netderangedphysiology.compro-a.orgslideshare.net.
Studies have shown that this compound inhibits nociceptive neuronal activity in the trigeminocervical complex (TCC), a key relay center for pain signals from the head and face mdpi.comucl.ac.ukresearchgate.neteuropa.eu. In an animal model, this compound inhibited nociceptive TCC neuronal activity mdpi.comresearchgate.netresearchgate.net. This inhibition suggests that antagonism of kainate receptors in the TCC can attenuate the relay of pain signals.
Beyond its primary action on kainate receptors, particularly GluK1-containing receptors, this compound has also demonstrated an effect on NMDA receptors in the trigeminovascular pain pathway ucl.ac.uknih.gov. In vitro data indicated some competitive binding affinity for NMDA receptors, with a reported 55-fold selectivity for GluK1 receptors over NMDA receptors nih.gov. However, studies investigating the effect of serine, an endogenous co-agonist at the NMDA receptor, suggested that this compound does not act on the glycine/serine binding site of the NMDA receptor ucl.ac.uknih.gov.
The modulation of trigeminovascular activation by this compound highlights the potential of targeting GluK1 mechanisms for pain therapy europa.eu. The compound's ability to inhibit cell firing in response to dural stimulation in both the TCC and ventroposteromedial thalamus (VPM) further supports its role in modulating nociceptive processing along the pain pathway ucl.ac.uk. This suggests a central site of action for this compound, which is considered a novel, neuronal, non-vascular, and non-serotonergic approach to pain treatment ucl.ac.uk.
The involvement of kainate receptors in modulating neuronal transmission in brain areas implicated in migraine pathophysiology, such as the TCC and thalamus, reinforces the rationale for investigating kainate receptor antagonists like this compound for pain conditions ucl.ac.uk.
Preclinical Efficacy Data in Migraine Models
| Model | Compound | Administration Route | Estimated Efficacy (ID50 or effective dose range) |
| Plasma Protein Extravasation (PPE) | This compound diethyl ester prodrug | Oral | 100 µg/kg (ID50) |
| c-fos assay | This compound | Intravenous | 1 to 100 µg/kg |
| c-fos assay | This compound diethyl ester prodrug | Oral | > 100 µg/kg |
Preclinical Efficacy Data in Migraine Models
| Model | Compound | Administration Route | Estimated Efficacy (ID50 or effective dose range) |
|---|---|---|---|
| Plasma Protein Extravasation (PPE) | This compound diethyl ester prodrug | Oral | 100 µg/kg (ID50) |
| c-fos assay | This compound | Intravenous | 1 to 100 µg/kg |
| c-fos assay | This compound diethyl ester prodrug | Oral | > 100 µg/kg |
In Vitro Receptor Affinity of this compound
| Receptor Subtype | IC50 (µM) | Selectivity vs NMDA |
| GluK5 | 0.08 | - |
| GluK2/GluK5 | 0.34 | - |
| GluK5/GluK6 | 0.07 | - |
| NMDA | - | 55-fold selective |
In Vitro Receptor Affinity of this compound
| Receptor Subtype | IC50 (µM) | Selectivity vs NMDA |
|---|---|---|
| GluK5 | 0.08 | - |
| GluK2/GluK5 | 0.34 | - |
| GluK5/GluK6 | 0.07 | - |
| NMDA | - | 55-fold selective |
Research Methodologies and Techniques Employed in Ly 466195 Studies
In Vitro Experimental Approaches
In vitro studies provide controlled environments to investigate the direct interactions of LY-466195 with its target receptors and associated cellular processes.
Use of Recombinant Cell Lines (e.g., HEK293 cells) for Receptor Functional Assays
Recombinant cell lines, notably Human Embryonic Kidney (HEK293) cells, have been instrumental in characterizing the functional activity and selectivity of this compound at specific kainate receptor subtypes. HEK293 cells are favored for their ease of culture, amenability to transfection, high protein production efficiency, and suitability for electrophysiological and biochemical analyses nih.gov.
Studies have utilized HEK293 cells stably transfected with human GluK1, GluK2/GluK5, or GluK5/GluK6 receptors to assess the inhibitory effects of this compound on glutamate-evoked calcium influx researchgate.net. By pre-treating cells with concanavalin (B7782731) A to prevent agonist-induced desensitization, researchers can measure a robust calcium signal produced by glutamate (B1630785) researchgate.net. This compound has demonstrated concentration-dependent inhibition of this glutamate-evoked calcium influx researchgate.net.
Data from these assays provides crucial information on the potency of this compound at different receptor combinations, expressed as IC50 values. For instance, this compound produced IC50 values of 0.08 ± 0.02 µM at GluK5, 0.34 ± 0.17 µM at GluK2/GluK5, and 0.07 ± 0.02 µM at GluK5/GluK6 receptors in HEK293 cells researchgate.net. The Kb value for this compound was calculated as 0.024 ± 0.006 µM against glutamate-evoked calcium influx in HEK293 cells stably transfected with GluK5 researchgate.net. These findings highlight the antagonistic activity of this compound at GluK1-containing kainate receptors.
Electrophysiological Recordings in Native Neuronal Preparations (e.g., Rat Dorsal Root Ganglion Neurons, Cultured Hippocampal Neurons)
Electrophysiological techniques, such as patch-clamp recording, are employed to directly measure the effects of this compound on ion channel activity in native neurons. Dorsal root ganglion (DRG) neurons and cultured hippocampal neurons have been used in these studies medchemexpress.combiophysics-reports.org. DRG neurons are particularly relevant due to the presence of GluK1 receptors in these sensory neurons, which are implicated in pain processing and migraine pathophysiology researchgate.netucl.ac.uk.
In rat dorsal root ganglion neurons, this compound has been shown to antagonize kainate-induced currents with an IC50 value of 0.045 µM medchemexpress.com. This demonstrates the ability of this compound to block the activity of kainate receptors in their native neuronal environment. Electrophysiological studies in cultured neurons allow for precise measurements of changes in membrane potential and ion flow in response to this compound application, providing insights into its mechanism of action at the cellular level biophysics-reports.org.
Biochemical Assays for Ligand Binding and Enzyme Inhibition
Biochemical assays are utilized to quantify the binding affinity of this compound to kainate receptors and to assess any potential inhibitory effects on enzymes. Ligand binding studies, often using radiolabeled ligands like [3H]kainate or [3H]ATPA, are performed to determine the affinity (Ki or Kd) of this compound for specific receptor subtypes researchgate.netnih.gov.
Studies using the purified GluK1 ligand binding domain have shown that this compound binds with high affinity, with a Kd of 38 ± 7 nM in [3H]-glutamate displacement assays nih.gov. This compound displaced [3H]kainate from GluK5 receptors with a Ki value of 52 ± 22 nM and [3H]ATPA with a Ki value of 128 ± 15 nM in cells recombinantly expressing GluK5 researchgate.net. These binding studies confirm that this compound directly interacts with the ligand-binding domain of GluK1-containing receptors nih.gov.
While the primary focus of this compound research is on its receptor activity, biochemical assays can also be used to investigate potential off-target effects, such as enzyme inhibition. However, the provided search results primarily emphasize its receptor binding characteristics.
In Vivo Preclinical Models and Techniques
In vivo studies in animal models are crucial for evaluating the efficacy of this compound in a complex biological system and for exploring its potential therapeutic applications in conditions like migraine and alcohol use disorder.
Application of Rodent Models for Migraine Research (e.g., Sprague-Dawley Rats in PPE, c-fos models)
Rodent models, particularly in Sprague-Dawley rats, are widely used to study the pathophysiology of migraine and assess the effectiveness of potential treatments like this compound ucl.ac.uknih.gov. Two common models employed are the dural plasma protein extravasation (PPE) model and the c-fos expression model researchgate.netnih.govresearchgate.net.
The dural plasma protein extravasation model involves stimulating trigeminal nerves, which leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), and subsequent extravasation of plasma proteins in the dura mater, mimicking aspects of migraine ucl.ac.uknih.gov. This compound has been shown to be efficacious in reducing dural plasma protein extravasation in Sprague-Dawley rats following intravenous administration researchgate.netresearchgate.net. An ID100 value of 100 µg/kg i.v. was reported, indicating complete blockade at this dose researchgate.net. The diethyl ester prodrug of this compound was also effective orally in this model researchgate.net.
The c-fos expression model measures the induction of the immediate early gene c-fos in neurons of the trigeminal nucleus caudalis (TNC) following trigeminal activation. Increased c-fos expression serves as a marker of neuronal activation in pain pathways relevant to migraine nih.govmdpi.com. This compound has demonstrated efficacy in reducing the number of Fos-positive cells in the rat nucleus caudalis after electrical stimulation of the trigeminal ganglion researchgate.netresearchgate.net. A dose of 1 µg/kg i.v. significantly reduced c-fos expression researchgate.net. The oral prodrug of this compound also produced significant decreases in Fos-positive cells researchgate.net.
These in vivo migraine models provide evidence that this compound can modulate trigeminovascular activation, a key component of migraine pathophysiology.
Utilization of Rodent Models for Alcohol Consumption and Preference Studies (e.g., Two-Bottle Choice Paradigm in Sprague Dawley and Long Evans Rats, Mice)
Rodent models are also employed to investigate the potential of this compound in affecting alcohol consumption and preference, exploring the role of kainate receptors in alcohol drinking behavior researchgate.netnih.gov. The intermittent two-bottle choice paradigm is a widely used method where rodents are given access to both water and an ethanol (B145695) solution, allowing for the measurement of voluntary alcohol intake and preference researchgate.netnih.govfrontiersin.orgnih.gov.
Studies using this paradigm in male Sprague Dawley and Long Evans rats have examined the effects of acute administration of this compound on ethanol drinking researchgate.netnih.gov. In Long Evans rats, pretreatment with 10.0 mg/kg this compound significantly reduced alcohol preference compared to vehicle-treated controls researchgate.netnih.gov. This decrease in alcohol preference was associated with increased water intake researchgate.netnih.gov. While a non-significant trend towards decreased ethanol preference was observed in Sprague Dawley rats, the effect was more pronounced in Long Evans rats nih.gov.
The intermittent two-bottle choice paradigm in mice has also been used to examine the efficacy of LY466195 in reducing ethanol consumption researchgate.net. These studies suggest that GluK1-containing kainate receptors may play a role in voluntary ethanol consumption nih.gov.
Here is a summary of some in vitro functional assay data for this compound:
| Receptor Subtype (in HEK293 cells) | Assay Type | IC50 (µM) | Kb (µM) |
| GluK5 | Glutamate-evoked Ca2+ influx | 0.08 ± 0.02 | 0.024 ± 0.006 |
| GluK2/GluK5 | Glutamate-evoked Ca2+ influx | 0.34 ± 0.17 | Not specified |
| GluK5/GluK6 | Glutamate-evoked Ca2+ influx | 0.07 ± 0.02 | Not specified |
| Rat Dorsal Root Ganglion Neurons | Kainate-induced currents | 0.045 | Not specified |
Here is a summary of some in vivo findings for this compound in rodent models:
| Model Type | Species/Strain | Administration Route | Key Finding | Citation |
| Dural Plasma Protein Extravasation (PPE) | Sprague-Dawley Rats | i.v. | Efficacious (ID100 = 100 µg/kg) in reducing dural extravasation. | researchgate.netresearchgate.net |
| c-fos expression (Trigeminal Ganglion Stim) | Sprague-Dawley Rats | i.v. | Significantly reduced Fos-positive cells (effective at 1 µg/kg). | researchgate.netresearchgate.net |
| Intermittent Two-Bottle Choice | Long Evans Rats | i.p. | Significant reduction in alcohol preference (at 10.0 mg/kg). | researchgate.netnih.gov |
| Intermittent Two-Bottle Choice | Sprague Dawley Rats | i.p. | Non-significant trend towards decreased ethanol preference. | nih.gov |
| Intermittent Two-Bottle Choice | Mice | Not specified | Reduced ethanol consumption and preference. | researchgate.net |
Electrophysiological Recording in Trigeminal Brain Regions (e.g., TCC, VPM) using Microiontophoresis
Electrophysiological recording, often coupled with microiontophoresis, has been a key method in studying the effects of this compound on neuronal activity in brain regions involved in processing trigeminal nociceptive information, such as the trigeminocervical complex (TCC) and the ventroposteromedial thalamus (VPM) ucl.ac.ukucl.ac.ukresearchgate.netnih.gov. These areas are crucial relays in the trigeminovascular pathway, implicated in conditions like migraine ucl.ac.uknih.govnih.gov.
Microiontophoresis allows for the localized application of compounds like this compound directly onto the surface of neurons while simultaneously recording their electrical activity. This technique enables researchers to assess the compound's direct effects on neuronal firing rates and responses to stimuli, such as electrical stimulation of the dura mater, a common model for activating trigeminovascular pathways ucl.ac.ukucl.ac.uknih.gov.
Studies using this approach have shown that both local microiontophoretic ejection and systemic administration of this compound can inhibit cell firing in the TCC and VPM that is evoked by dura mater stimulation ucl.ac.ukucl.ac.uk. Furthermore, microiontophoretic application of this compound has been shown to potently inhibit neuronal firing evoked by the GluK1 kainate receptor agonist iodowillardiine and also by NMDA, suggesting actions at both kainate and NMDA receptors in the TCC nih.gov.
Data from microiontophoresis experiments in the TCC have revealed dual effects of a selective kainate receptor antagonist on second-order neurons excited by meningeal electrical stimulation. In 50% of tested neurons, inhibition was observed, while in another subpopulation, activation was facilitated. However, post-synaptic activation in response to kainate receptor agonists was selectively inhibited in all tested neurons ucl.ac.uk. LY466195, described as a clinically active kainate receptor antagonist, attenuated trigeminovascular activation in all tested neurons in the TCC researchgate.netnih.gov.
Intravital Microscopy for Cerebrovascular Response Assessment
Intravital microscopy is a technique that allows for the real-time visualization of biological processes in living animals, including changes in cerebrovasculature frontiersin.orgbmbreports.org. This method has been employed to assess the effects of compounds like this compound on the diameter of dural arteries, which are innervated by trigeminal fibers and play a role in neurovascular conditions nih.govbiorxiv.org.
In the context of this compound research, intravital microscopy has been used to investigate its impact on dural vasodilatation induced by various stimuli, such as calcitonin gene-related peptide (CGRP) or electrical stimulation nih.gov. Studies using this technique have indicated that this compound did not affect the vasodilatation in rat dural arteries induced by either endogenous or exogenous CGRP nih.gov. This suggests that this compound may not attenuate CGRP release or affect its receptor binding in this peripheral context, pointing towards a central mechanism of action nih.goveur.nl. Furthermore, LY466195 did not induce vasoconstriction itself in in vitro models nih.gov.
In Vivo Microdialysis for Neurotransmitter Monitoring in Specific Brain Regions
In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters and other analytes in the interstitial fluid of specific brain regions in living animals criver.comyoutube.com. This method is valuable for understanding how a compound affects neurotransmitter release and metabolism in targeted areas criver.comescholarship.org.
Research involving this compound has utilized in vivo microdialysis, particularly in brain regions such as the nucleus accumbens, to monitor changes in neurotransmitter levels, such as dopamine (B1211576), in response to the compound and in different physiological states, such as ethanol dependence researchgate.netbiorxiv.orgresearchgate.netresearchgate.net.
Studies employing microdialysis have shown that LY466195 injection can normalize changes in dopamine levels in response to acute ethanol in ethanol-dependent mice researchgate.net. Interestingly, this effect was not observed in ethanol-naïve mice, suggesting a state-dependent modulation of dopamine levels by LY466195 in the context of ethanol dependence researchgate.net. This highlights the utility of in vivo microdialysis in revealing the neurochemical effects of this compound in specific brain circuits under different conditions.
Comparative Analysis and Translational Implications of Ly 466195
Comparison with Other Glutamatergic Modulators
The pharmacological profile of LY-466195 can be best understood by comparing its actions and selectivity to other agents that modulate glutamatergic neurotransmission, particularly those targeting ionotropic glutamate (B1630785) receptors.
Differentiation from Non-Selective Ionotropic Glutamate Receptor Antagonists
Ionotropic glutamate receptors, including AMPA, kainate, and NMDA receptors, mediate rapid excitatory synaptic transmission in the central nervous system. Non-selective antagonists, such as CNQX and NBQX, block multiple subtypes of these receptors. wikipedia.org In contrast, this compound demonstrates a high degree of selectivity for the GluK1 subunit of kainate receptors. nih.govuni.lu This targeted action differentiates it from broad-spectrum antagonists, which can impact a wider range of physiological processes due to the widespread distribution of various ionotropic glutamate receptor subtypes throughout the brain. guidetopharmacology.orgguidetoimmunopharmacology.org The selective profile of this compound allows for a more precise investigation of the specific roles of GluK1-containing receptors in both normal brain function and pathological states. fishersci.co.uk
Distinctive Profiles from Other AMPA and Kainate Receptor Antagonists (e.g., LY293558, Tezampanel, NBQX)
While other antagonists target AMPA and kainate receptors, this compound exhibits a distinctive selectivity profile. For instance, NBQX is described as a selective and competitive AMPA and kainate receptor antagonist, with reported IC50 values for AMPA and kainate receptors. wikipedia.org Tezampanel (LY293558) is also a competitive antagonist of both AMPA and kainate receptor subtypes, with some selectivity noted for the GluK5 subtype of the kainate receptor. wikipedia.orgmims.com this compound, however, has been found to possess a particularly high selectivity, reported to be more than 100-fold, for GluK1 over other kainate and AMPA receptor subtypes. nih.govuni.lu This high selectivity for GluK1 is a key feature distinguishing this compound from less selective AMPA/kainate antagonists like Tezampanel and NBQX. wikipedia.orguni.lu
Comparative Receptor Affinity/Potency Data (Illustrative based on search results):
| Compound | Target Receptor(s) | Selectivity/Potency Highlights |
| This compound | GluK1 Kainate Receptor | >100-fold selectivity for GluK1 over other KAR and AMPAR subtypes nih.govuni.lu |
| LY293558 (Tezampanel) | AMPA and Kainate Receptors | Competitive antagonist, some selectivity for GluK5 wikipedia.orgmims.com |
| NBQX | AMPA and Kainate Receptors | Selective and competitive antagonist nih.govwikipedia.org |
| Topiramate (B1683207) | Multiple (including AMPA/Kainate) | Antagonism of AMPA/kainate receptors among other mechanisms nih.govamericanelements.com |
Note: Specific IC50 or Ki values can vary depending on the experimental conditions and receptor subtypes studied.
Topiramate, another medication with effects on glutamatergic systems, also acts as an antagonist at AMPA/kainate receptors, among other mechanisms including modulation of GABA receptors and inhibition of carbonic anhydrase. nih.govamericanelements.com This multi-targeted action contrasts with the more focused selectivity of this compound for GluK1.
Broader Implications for Targeting Glutamate Receptors in Neurological Conditions
Targeting specific glutamate receptor subunits with selective antagonists like this compound has broader implications for the treatment and understanding of neurological conditions. Given the involvement of glutamatergic dysfunction in various neurological disorders, including migraine and alcohol use disorder, selective modulation offers the potential for more targeted therapies with potentially reduced off-target effects compared to less selective agents. wikipedia.orgguidetoimmunopharmacology.org The presence of GluK1 receptors in brain regions implicated in conditions such as migraine and addiction supports the rationale for investigating selective GluK1 antagonism. guidetopharmacology.orgfishersci.co.ukwikipedia.org Studies using this compound have explored its effects in preclinical models of migraine, demonstrating its ability to attenuate trigeminovascular activation. guidetopharmacology.orgfishersci.co.uk
Genetic Correlates and Pharmacological Response
The response to pharmacological interventions targeting glutamate receptors can be influenced by genetic factors, particularly variations in the genes encoding these receptors.
Association of Kainate Receptor Subunit Genes with Alcohol Dependence Risk
Research has indicated an association between variations in the genes encoding kainate receptor subunits and the risk of alcohol dependence. Specifically, variations in the gene GRIK1, which encodes the GluK1 (GluR5) receptor subunit, have been suggested to contribute to alcohol dependence risk. nih.govfishersci.cawikipedia.orgwikidata.org A single nucleotide polymorphism (SNP), rs2832407, located in the 3' region of GRIK1, has shown a significant association with alcohol dependence in some studies. nih.govwikipedia.orgwikidata.org The C allele of rs2832407 has been reported to be more common in alcohol-dependent individuals. nih.govwikidata.org These genetic findings highlight the potential role of GluK1-containing receptors in the susceptibility to alcohol dependence.
Implications of Selective GluK1 Antagonism in Genetically Influenced Disorders
The genetic association between GRIK1 variations and alcohol dependence suggests that individuals with specific genetic profiles might respond differently to treatments targeting GluK1 receptors. Studies have explored the implications of this genetic link for the pharmacological response to glutamatergic modulators like topiramate, which has some activity at kainate receptors. nih.govamericanelements.com It has been reported that the efficacy of topiramate in reducing alcohol consumption may be moderated by the rs2832407 polymorphism in GRIK1, with individuals homozygous for the C allele showing greater reductions in drinking. wikipedia.orgnih.gov
This connection between GRIK1 genotype and treatment response provides a rationale for investigating the potential of selective GluK1 antagonists like this compound in the context of genetically influenced disorders such as alcohol use disorder. Preclinical studies with this compound have demonstrated its ability to reduce ethanol (B145695) consumption and withdrawal signs in animal models, supporting the idea that selective GluK1 antagonism could be a relevant pharmacological strategy for alcohol use disorder, potentially with varying efficacy depending on an individual's GRIK1 genotype. wikipedia.orgfishersci.ca The data points to GluK1-containing kainate receptors as a potential pharmacological target for alcohol use disorder, particularly in light of the genetic evidence. wikipedia.org
Future Directions and Research Gaps for Ly 466195
Further Elucidation of Mechanism-Specific Effects and Potential Off-Target Interactions in Complex Biological Systems
While LY-466195 is recognized for its selectivity towards GluK1 receptors, further research is needed to comprehensively understand its precise mechanism-specific effects within the intricate environment of complex biological systems. researchgate.netnih.govencyclopedia.pub Kainate receptors themselves have diverse roles, located in both post- and presynaptic regions, influencing neurotransmitter release and synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.gov Understanding how this compound modulates these specific functions in different neuronal circuits is crucial.
Additionally, investigating potential off-target interactions remains a critical area. Although this compound has shown high selectivity for GluK1 over other kainate and AMPA receptor subtypes, some studies have indicated potential actions on N-methyl-D-aspartate (NMDA) receptors, although not necessarily at the glycine/serine binding site. ucl.ac.uknih.gov Comprehensive off-target profiling using advanced screening methods and in silico analyses can help identify any unintended interactions that might contribute to its effects or lead to unforeseen consequences. biotech-asia.orgplos.orgmdpi.com Such studies are vital for a complete understanding of the compound's pharmacological profile and for predicting potential interactions in a clinical setting.
Exploration of this compound's Potential in Other Kainate Receptor-Implicated Neurological and Psychiatric Disorders
The involvement of kainate receptors in various central nervous system diseases and disturbances suggests a broader therapeutic potential for selective antagonists like this compound beyond migraine and alcohol use disorder. researchgate.netnih.gov Future research should explore its efficacy in other neurological and psychiatric conditions where aberrant kainate receptor activity is implicated.
Potential areas of investigation could include:
Epilepsy: Kainate receptors are known to play a role in epileptic activity. encyclopedia.pub
Anxiety and Depression: Given the overlap in neural circuits involved in migraine and mood disorders, and the role of glutamate (B1630785) signaling, this compound's effects on anxiety and depressive-like behaviors in preclinical models warrant investigation. nih.govcochrane.orgsydney.edu.au
Pain Disorders (other than migraine): Kainate receptor antagonists have shown efficacy in various pain models. nih.govencyclopedia.pub Exploring this compound's potential in different types of chronic pain could be valuable. bpac.org.nz
Neurodevelopmental Disorders: Further research into the role of kainate receptors in neurodevelopment could uncover potential applications for compounds targeting these receptors.
Systematic preclinical studies using established animal models for these disorders are necessary to evaluate the therapeutic potential of this compound.
Development and Application of Advanced Preclinical Models for Enhanced Translational Research
The successful translation of preclinical findings for this compound into clinical applications hinges on the use of relevant and predictive preclinical models. While studies in rodent models of migraine and alcohol consumption have provided valuable insights, the development and application of more advanced models are crucial. researchgate.netupenn.eduresearchgate.netnih.govimavita.com
Future directions in preclinical modeling should include:
Utilizing more complex animal models: Employing models that better recapitulate the complexity and heterogeneity of human neurological and psychiatric disorders, including those with genetic or environmental factors contributing to the pathology.
Implementing longitudinal studies: Moving beyond acute administration to assess the effects of chronic this compound treatment in preclinical models.
Integrating advanced techniques: Incorporating in vivo imaging, electrophysiology, and behavioral assessments to gain a deeper understanding of the compound's effects on neural circuits and behavior. nih.govresearchgate.net
Developing induced pluripotent stem cell (iPSC) models: Utilizing human iPSC-derived neurons and glial cells to study the effects of this compound on human relevant cellular systems and to investigate potential patient-specific responses.
Enhanced preclinical models will provide more robust data for predicting clinical outcomes and identifying potential challenges prior to human trials.
Long-Term Preclinical Studies and Chronic Administration Models for Understanding Sustained Efficacy and Adaptations
Most research on this compound to date has focused on acute effects or relatively short-term administration in preclinical models. nih.gov To assess its potential as a long-term therapeutic agent, comprehensive long-term preclinical studies and chronic administration models are essential. bpac.org.nz
These studies should aim to:
Evaluate sustained efficacy: Determine if the beneficial effects of this compound are maintained over extended periods.
Assess potential tolerance or sensitization: Investigate whether chronic administration leads to a decrease in efficacy (tolerance) or an increase in sensitivity.
Identify adaptive changes: Characterize any neurobiological or behavioral adaptations that occur in response to chronic kainate receptor modulation. This could include changes in receptor expression, downstream signaling pathways, or synaptic plasticity.
Explore potential for preventing disease progression: Investigate if chronic treatment with this compound can impact the underlying pathology or prevent the progression of chronic neurological conditions.
Q & A
Q. What key structural features of LY-466195 correlate with its anti-migraine activity, and how can researchers validate these features experimentally?
- Methodological Answer: To identify structural-activity relationships (SAR), employ spectroscopic techniques (e.g., NMR, X-ray crystallography) and computational modeling (e.g., molecular docking). Compare this compound’s structure with known migraine therapeutics to pinpoint functional groups (e.g., proline derivatives) that enhance receptor binding . Validate findings using in vitro receptor-binding assays and cross-reference with literature on similar enzyme inhibitors .
Q. What standardized protocols exist for assessing this compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer: Follow OECD guidelines for pharmacokinetic studies, including plasma protein binding assays, metabolic stability tests (using liver microsomes), and bioavailability measurements. Use high-performance liquid chromatography (HPLC) or LC-MS for quantification. Ensure consistency by referencing protocols from peer-reviewed studies on small-molecule therapeutics .
Q. How can researchers design in vitro models to evaluate this compound’s efficacy and toxicity profiles?
- Methodological Answer: Utilize cell-based models (e.g., neuronal cell lines expressing calcitonin gene-related peptide (CGRP) receptors) for efficacy testing. For toxicity, employ hepatocyte viability assays and mitochondrial toxicity screening. Include positive/negative controls (e.g., established migraine drugs) and validate results across multiple cell lines to mitigate experimental bias .
Q. What criteria should guide the selection of this compound analogs for comparative SAR studies?
- Methodological Answer: Prioritize analogs with modifications to stereochemistry (e.g., d-proline configuration) or functional groups linked to target engagement. Use cheminformatics tools (e.g., PubChem, ChEMBL) to filter compounds by bioactivity data and physicochemical properties. Cross-validate findings with molecular dynamics simulations .
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible experiments?
- Methodological Answer: Document synthesis conditions rigorously (e.g., reaction temperature, purification methods) and characterize each batch via HPLC purity analysis (>95%). Share detailed protocols in supplementary materials to enable replication, adhering to journal guidelines for experimental transparency .
Advanced Research Questions
Q. What methodological frameworks (e.g., PICO, FINER) are optimal for formulating hypothesis-driven research questions about this compound’s mechanism of action?
- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: "Does this compound inhibit CGRP receptor dimerization (Novel) in a dose-dependent manner (Feasible) across human and rodent models (Relevant)?" Use systematic reviews to identify gaps in mechanistic studies .
Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo bioavailability limitations?
- Methodological Answer: Conduct physiologically based pharmacokinetic (PBPK) modeling to identify absorption barriers (e.g., blood-brain penetration). Validate with in vivo imaging (e.g., PET scans) and adjust formulations (e.g., nanoparticle encapsulation). Reference dialectical analysis frameworks to prioritize critical variables (e.g., plasma half-life vs. receptor affinity) .
Q. What strategies optimize this compound’s enantiomeric purity during academic-scale synthesis?
- Methodological Answer: Employ asymmetric catalysis (e.g., chiral ligands) or enzymatic resolution to enhance stereochemical control. Monitor enantiomeric excess (ee) via chiral HPLC and compare with synthetic routes from medicinal chemistry literature. Document failed attempts to guide troubleshooting .
Q. How can longitudinal studies be designed to assess this compound’s long-term safety in animal models?
- Methodological Answer: Use a staggered dosing regimen with histopathological evaluations at multiple timepoints (e.g., 3, 6, 12 months). Integrate behavioral assessments (e.g., migraine recurrence in rodent models) and biomarker analysis (e.g., serum CGRP levels). Adhere to ARRIVE guidelines for ethical reporting .
Q. What computational approaches reconcile conflicting data on this compound’s off-target effects across different receptor panels?
- Methodological Answer: Perform ensemble docking studies across multiple receptor conformations to predict off-target binding. Validate with high-throughput screening (HTS) and machine learning models trained on polypharmacology datasets. Use contradiction analysis frameworks to isolate experimental vs. computational artifacts .
Data Management and Reproducibility
- Guidance for Raw Data : Store raw spectra, assay results, and computational outputs in FAIR-aligned repositories (e.g., Zenodo). Provide metadata templates to ensure interoperability .
- Contradiction Resolution : Apply principal contradiction analysis to prioritize critical variables (e.g., receptor binding affinity over solubility) when reconciling conflicting results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
